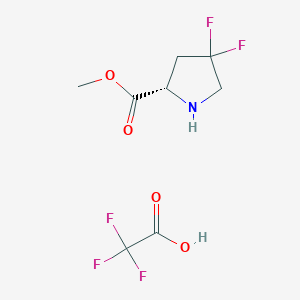
4,4-Difluoro-L-proline methyl ester trifluoroacetate
Overview
Description
4,4-Difluoro-L-proline methyl ester trifluoroacetate is a useful research compound. Its molecular formula is C8H10F5NO4 and its molecular weight is 279.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Mode of Action
Based on its structural similarity to other proline derivatives, it may interact with its targets by fitting into the active site and influencing the activity of the target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4,4-Difluoro-L-proline Methyl Ester Trifluoroacetate . For instance, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and interaction with its targets.
Biological Activity
4,4-Difluoro-L-proline methyl ester trifluoroacetate (CAS Number: 915230-14-7) is a fluorinated derivative of the amino acid proline. Its unique structural features, including dual fluorination at the 4-position and a trifluoroacetate group, contribute to its distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, interaction with biomolecules, and potential applications in various fields.
Chemical Structure and Properties
The molecular formula for this compound is C₈H₁₀F₅NO₄. The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| Molecular Formula | C₈H₁₀F₅NO₄ |
| CAS Number | 915230-14-7 |
| Structural Features | Two fluorine atoms at the 4-position; trifluoroacetate group enhances solubility |
Research indicates that this compound exhibits its biological effects primarily through interactions with enzymes and proteins. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing protein folding and stability due to its unique fluorinated structure.
Key Mechanisms:
- Enzyme Interaction : The compound can bind to specific enzymes, altering their kinetics or stability. This is attributed to steric and electronic effects introduced by the fluorine atoms.
- Modulation of Biological Pathways : Similar compounds have been investigated for their roles in modulating pathways related to cancer and metabolic disorders.
Biological Activity
The biological activity of this compound has been explored through various studies:
- Protein Folding and Stability : Its structural similarity to proline allows it to influence protein conformation and stability.
- Enzymatic Reactions : Studies suggest that this compound can modify enzyme activity, potentially leading to therapeutic applications in metabolic disorders .
- Potential Toxicity : At higher doses, it may induce oxidative stress and cellular damage.
Applications
The unique properties of this compound suggest several potential applications:
- Pharmaceutical Development : Its ability to modulate enzyme activity positions it as a candidate for drug development targeting metabolic disorders or cancer.
- Biochemical Research : The compound can serve as a tool for studying protein dynamics and interactions due to its structural similarities with proline.
Properties
IUPAC Name |
methyl (2S)-4,4-difluoropyrrolidine-2-carboxylate;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2NO2.C2HF3O2/c1-11-5(10)4-2-6(7,8)3-9-4;3-2(4,5)1(6)7/h4,9H,2-3H2,1H3;(H,6,7)/t4-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVMBCVZBBJYYNQ-WCCKRBBISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC(CN1)(F)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















